3-Aminoquinoline
Overview
Description
3-Aminoquinoline is a heterocyclic aromatic organic compound that consists of a quinoline ring system with an amino group attached at the third position. This compound is of significant interest due to its diverse biological activities and its role as a building block in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
3-Aminoquinoline, like other quinoline derivatives, primarily targets parasites . It has been evaluated as an antiproliferative agent against Leishmania mexicana, the etiological agent of leishmaniasis, and Trypanosoma cruzi . These parasites are responsible for causing diseases such as malaria and leishmaniasis .
Mode of Action
The mode of action of this compound is similar to that of other quinoline derivatives. It is thought to inhibit heme polymerase activity . This results in the accumulation of free heme, which is toxic to the parasites . The drug binds the free heme, preventing the parasite from converting it to a less toxic form .
Biochemical Pathways
The biochemical pathways affected by this compound involve the disruption of heme metabolism in the parasite . By inhibiting heme polymerase activity, this compound prevents the conversion of toxic heme into a non-toxic form, leading to the accumulation of toxic heme within the parasite . This accumulation of toxic heme eventually leads to the death of the parasite .
Pharmacokinetics
Based on the pharmacokinetics of similar compounds like primaquine, an 8-aminoquinoline, it can be inferred that this compound might have similar adme properties . Primaquine is known to be administered orally and is metabolized in the liver . Its metabolites are excreted primarily in the urine .
Result of Action
The primary result of this compound’s action is the death of the targeted parasites . By disrupting the heme metabolism within the parasite, this compound causes the accumulation of toxic heme, which is lethal to the parasite . This leads to the effective treatment of diseases caused by these parasites, such as malaria and leishmaniasis .
Action Environment
The action of this compound, like other antimicrobial agents, can be influenced by various environmental factors . According to Darwin’s theory of evolution, microorganisms evolve to adapt to environmental changes, which can include the presence of antimicrobial agents . Therefore, the efficacy and stability of this compound could potentially be influenced by factors such as the presence of other drugs, the physiological state of the host, and the genetic makeup of the targeted parasites .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the efficient synthetic methods for 3-Aminoquinoline involves the reaction of α-imino rhodium carbenes with 2-aminobenzaldehydes. This method is notable for its low catalyst loading and good functional group compatibility . Another common method includes the use of triazoles and 2-aminobenzaldehydes under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves the Skraup synthesis, which is a classical method for the construction of quinoline derivatives. This method uses aniline, glycerol, and sulfuric acid as starting materials, with nitrobenzene acting as an oxidizing agent .
Chemical Reactions Analysis
Types of Reactions: 3-Aminoquinoline undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated, nitrated, and sulfonated quinoline derivatives.
Scientific Research Applications
3-Aminoquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and receptor antagonists.
Industry: It is used in the production of dyes, pigments, and agrochemicals.
Comparison with Similar Compounds
- Chloroquine
- Hydroxyquinoline
- Amodiaquine
Comparison: 3-Aminoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. For instance, while chloroquine and amodiaquine are primarily known for their antimalarial properties, this compound exhibits a broader spectrum of biological activities, including anticancer and antimicrobial effects .
Properties
IUPAC Name |
quinolin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVNCRRZKBNSMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8060379 | |
Record name | 3-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
580-17-6 | |
Record name | 3-Aminoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=580-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 3-Aminoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580176 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-AMINOQUINOLINE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7934 | |
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Record name | 3-Quinolinamine | |
Source | EPA Chemicals under the TSCA | |
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Record name | 3-Quinolinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8060379 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-quinolylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.597 | |
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Record name | 3-AMINOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98OVL5K3R4 | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3-Aminoquinoline?
A1: this compound has the molecular formula C₉H₈N₂ and a molecular weight of 144.17 g/mol.
Q2: What spectroscopic techniques are commonly employed to characterize this compound?
A2: Researchers utilize a combination of spectroscopic methods to characterize this compound, including:
- UV-Vis Spectroscopy: Provides insights into the electronic transitions within the molecule and its behavior in different solvents [, ].
- Infrared (IR) Spectroscopy: Reveals information about the functional groups present in the molecule, such as the amino group and the aromatic ring structure [, ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers detailed information about the structure and connectivity of atoms within the molecule, including both 1H NMR and 13C NMR [].
- Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the molecule, particularly useful in identifying derivatives and studying its interactions [, , , ].
Q3: How is this compound quantified in different matrices?
A3: Various analytical techniques are used for quantification, depending on the sample matrix and desired sensitivity. These include:
- Voltammetry: This electrochemical method, specifically differential pulse voltammetry and adsorptive stripping differential pulse voltammetry, allows for the sensitive determination of this compound in solutions [].
Q4: What are the primary applications of this compound in chemical synthesis?
A4: this compound serves as a versatile building block in organic synthesis, particularly for constructing:
- This compound-2,4-diones: These compounds are synthesized through reactions of 3-chloroquinoline-2,4-diones with primary amines []. They exhibit diverse reactivity, including base-promoted ring expansion to form 1,4-benzodiazepine-2,5-diones [].
- Schiff base ligands: Condensation reactions of this compound with aldehydes, like 4-hydroxy-3,5-dimethoxybenzaldehyde [] or 3-formylchromone [], yield Schiff base ligands. These ligands readily coordinate with metal ions (e.g., Cu(II), Co(II), Ni(II), Zn(II)) to form metal complexes with potential applications in various fields.
Q5: What is the significance of this compound in material science?
A5: this compound plays a crucial role in developing:
- Organic-Inorganic Hybrid Materials: this compound interacts with metal halides, like lead chloride, to create one-dimensional hybrid materials, exemplified by (C9H10N2)PbCl4 []. These materials exhibit intriguing optical properties, such as yellowish white-light emission, stemming from the interaction between organic and inorganic components.
Q6: Can this compound be utilized as a matrix in mass spectrometry?
A6: Yes, this compound is a valuable matrix in Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS), particularly for analyzing:
- Polymers: It effectively desorbs and ionizes polymers like Polymer A, enabling the determination of molecular weight distribution, repeating unit structure, and end group information [].
- Oligosaccharides: this compound enhances the ionization efficiency of underivatized oligosaccharides, providing detailed information about their sequence, linkage, and branching patterns []. It is particularly useful for studying complex oligosaccharides in biological samples, including human milk [].
- Glycopeptides, Carbohydrates, and Phosphopeptides: As a liquid matrix, particularly in combination with α-cyano-4-hydroxycinnamic acid (CHCA), this compound enhances sensitivity and minimizes the dissociation of labile groups like sialic acids and phosphates [, , ].
Q7: How does this compound interact with different solvents?
A7: this compound exhibits solvatochromism, meaning its absorption and emission spectra shift depending on the solvent polarity. This property stems from the change in dipole moment upon excitation []. Specifically:
- Nonpolar Solvents: this compound preferentially populates a locally excited (LE) state characterized by rapid amino group flipping, leading to efficient non-radiative decay and shorter fluorescence lifetimes [, ].
- Polar Solvents: The intramolecular charge transfer (ICT) state becomes more stable, leading to slower non-radiative rates and longer fluorescence lifetimes due to restricted amino group motion [, ].
- Protic Solvents: Hydrogen bonding with the amino group and ring nitrogen further stabilizes the ICT state, further impacting the excited-state dynamics and fluorescence properties [].
Q8: Does this compound interact with halide ions, and if so, how?
A8: Yes, studies have shown that this compound undergoes fluorescence quenching in the presence of halide ions (Cl-, Br-, I-) in acidic aqueous solutions. The quenching efficiency follows the order I- > Br- > Cl-, suggesting an electron transfer process and potential involvement of the heavy atom effect [].
Q9: How does this compound interact with DNA?
A9: While limited data is available on the specific interactions of this compound with DNA, studies on its ruthenium(II) complexes, like [Ru(η6-p-cymene)(L1)Cl] (where L1 is a Schiff base derived from this compound and 2-hydroxy-benzaldehyde), indicate moderate binding affinity to calf thymus (CT)-DNA []. This suggests potential interactions with DNA, which warrant further investigation.
Q10: Does this compound bind to proteins?
A10: Yes, research suggests that this compound can interact with proteins. For example, ruthenium(II) complexes incorporating this compound-derived ligands, such as [Ru(η6-p-cymene)(L1)Cl], exhibit significant binding affinity to human serum albumin (HSA) []. This interaction primarily occurs with tryptophan residues in HSA, highlighting the potential for this compound-containing compounds to interact with proteins.
Q11: How is computational chemistry employed in this compound research?
A11: Computational methods, including Density Functional Theory (DFT) calculations, provide valuable insights into the electronic structure, geometry, and interactions of this compound. For instance, DFT studies have been used to:
- Investigate the mechanism of rearrangement reactions involving this compound derivatives, such as the formation of 3-aminoquinolines from 2-aminobenzaldehydes and propargyl amines [].
- Model the structure and properties of hydrogen-bonded charge transfer complexes formed between this compound and electron acceptors like picric acid [].
- Explore the impact of substituents on the reactivity and properties of this compound derivatives, contributing to the understanding of structure-activity relationships (SAR) [].
Q12: What is the significance of SAR studies for this compound derivatives?
A12: Understanding the SAR of this compound derivatives is crucial for optimizing their properties and biological activities.
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